molecular formula C16H14N2O2 B7514681 N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

Número de catálogo B7514681
Peso molecular: 266.29 g/mol
Clave InChI: DLZJWCOXNOWPRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide, also known as BML-275, is a small molecule inhibitor that targets the activity of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease. BML-275 has been shown to have potential therapeutic applications in these and other diseases.

Mecanismo De Acción

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide works by inhibiting the activity of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as energy depletion, and promotes energy conservation and production. N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide inhibits AMPK by binding to its regulatory subunit, preventing its activation by upstream kinases.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical models of various diseases. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to induce apoptosis and inhibit tumor growth by reducing glucose uptake and ATP production. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity by activating the insulin signaling pathway. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size by reducing oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its specificity for AMPK, which allows for the selective inhibition of this target. Another advantage is its ability to penetrate cell membranes and inhibit intracellular AMPK activity. One limitation is its potential for off-target effects, which may complicate the interpretation of experimental results. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Direcciones Futuras

There are several potential future directions for research on N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of AMPK, which may have improved therapeutic efficacy and reduced off-target effects. Another direction is the investigation of the role of AMPK in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the development of novel drug delivery systems for N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide may improve its pharmacokinetic properties and increase its therapeutic potential.

Métodos De Síntesis

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide can be synthesized using a multi-step process involving the reaction of various reagents, including 2-aminobenzoic acid, 3-methylbenzoyl chloride, and 2-amino-5-methylbenzoxazole. The synthesis of N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been described in detail in several publications, including a 2006 paper by Scott et al.

Aplicaciones Científicas De Investigación

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and cardiovascular disease. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to inhibit tumor growth and induce apoptosis in vitro and in vivo. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.

Propiedades

IUPAC Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)15(19)18(2)16-17-13-5-3-4-6-14(13)20-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJWCOXNOWPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.